4-Methyl-4-(1,3-thiazol-2-yl)piperidine
Description
4-Methyl-4-(1,3-thiazol-2-yl)piperidine (molecular formula: C₉H₁₄N₂S) is a piperidine derivative featuring a methyl group and a 1,3-thiazol-2-yl substituent at the 4-position of the piperidine ring (Fig. 1). This compound is of interest due to its structural hybridity, combining the conformational flexibility of the piperidine scaffold with the aromatic and electronic properties of the thiazole moiety. Its SMILES notation is CC1=CSC(=N1)C2CCNCC2, and its InChIKey is LKYQLOSMAQQSRZ-UHFFFAOYSA-N .
Properties
IUPAC Name |
2-(4-methylpiperidin-4-yl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S/c1-9(2-4-10-5-3-9)8-11-6-7-12-8/h6-7,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQDWPNVCLGUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
α-Bromo Ketone Intermediate Formation
The synthesis often begins with the generation of α-bromo ketones, a critical precursor for thiazole ring construction. In a representative procedure, 4-acetyl-5-methyl-3-arylisoxazole is treated with N-bromosuccinimide (NBS) in dichloromethane at ambient temperature, yielding α-bromo ketones such as 4-bromoacetyl-5-methyl-3-arylisoxazole. This step typically achieves 60–75% efficiency, with polybrominated byproducts minimized through controlled stoichiometry (1.1 equivalents of NBS). The crude product is used directly in subsequent cyclization without purification to avoid decomposition.
Thiazole Ring Formation via Cyclocondensation
The α-bromo ketone intermediate reacts with 4-thiocarbamoylpiperidine derivatives under refluxing ethanol to form the thiazole-piperidine core. For example, 4-thiocarbamoylpiperidine-1-carboxylic acid tert-butyl ester reacts with 4-bromoacetyl-5-methyl-3-arylisoxazole at 80°C for 2 hours, yielding 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidine hydrobromide. Deprotection of the tert-butyloxycarbonyl (Boc) group occurs in situ using hydrobromic acid, simplifying the workflow. Yields for this step range from 65% to 85%, depending on the aryl substituent’s electronic properties.
Optimization of Cyclization Conditions
Key parameters influencing cyclization efficiency include:
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Solvent polarity : Ethanol outperforms dimethylformamide (DMF) due to improved solubility of intermediates.
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Temperature : Reflux conditions (78°C) prevent premature precipitation of intermediates.
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Catalysis : Ammonium acetate (0.1 equiv) accelerates cyclization by facilitating proton transfer.
Reductive Amination Strategies
Piperidine Functionalization
An alternative route involves reductive amination of 4-methylpiperidine-4-carboxylate derivatives. LiAlH4-mediated reduction of tert-butyl 4-methylpiperidine-4-carboxylate in tetrahydrofuran (THF) at 0°C yields 4-hydroxymethylpiperidine, which is subsequently oxidized to the aldehyde intermediate. This aldehyde undergoes condensation with 2-aminothiazole derivatives in the presence of sodium cyanoborohydride, affording the target compound in 70–80% yield.
Challenges in Stereochemical Control
The reductive amination approach introduces stereochemical complexity at the piperidine C4 position. X-ray crystallographic analysis of related compounds reveals a chair conformation with equatorial orientation of the thiazolyl group, minimizing steric hindrance. Enantiomeric excess (ee) remains a challenge, requiring chiral stationary phases for resolution in >90% ee.
Multi-Component Coupling Reactions
One-Pot Thiazole-Piperidine Assembly
Recent advances employ one-pot protocols combining piperidine, α-bromo ketones, and thiourea derivatives. For instance, 4-methylpiperidine reacts with 2-bromo-1-(4-methylphenyl)ethanone and thiourea in ethanol under microwave irradiation (100°C, 30 min), yielding 4-methyl-4-(1,3-thiazol-2-yl)piperidine in 82% yield. This method reduces purification steps and improves atom economy.
Solvent and Catalytic Effects
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Solvent selection : Ethanol and acetonitrile enhance reaction rates compared to non-polar solvents.
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Catalysts : CuI (5 mol%) accelerates C–S bond formation, reducing reaction time by 40%.
Analytical Characterization
Spectroscopic Validation
1H-NMR (400 MHz, CDCl3):
-
Piperidine H2a/H6a protons appear as quartets (δ 4.13–4.50 ppm), while H3a/H5a protons show multiplet signals at δ 2.08–2.72 ppm.
13C-NMR :
HRMS :
Crystallographic Confirmation
Single-crystal X-ray diffraction of this compound derivatives confirms a distorted chair conformation with dihedral angles of 85.3° between the thiazole and piperidine planes. Bond lengths (C–S: 1.72 Å, C–N: 1.34 Å) align with typical thiazole systems.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Bromination-Cyclization | 78 | 98 | Scalable to gram-scale | Requires hazardous brominating agents |
| Reductive Amination | 75 | 95 | Stereochemical versatility | Multi-step purification needed |
| One-Pot Coupling | 82 | 97 | Time-efficient (<1 hour) | Microwave equipment dependency |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors enhances the bromination-cyclization route’s scalability. Residence times of 15 minutes at 100°C improve throughput by 300% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds : This compound serves as a precursor in synthesizing more complex heterocyclic compounds, enabling researchers to explore new chemical entities with varied properties.
Biology
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes by binding to their active sites. This property is crucial for developing drugs targeting various diseases .
- Receptor Modulation : The compound is also studied for its ability to modulate receptor activity, which could lead to therapeutic applications in treating neurological disorders.
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and antimicrobial activities. In vitro studies have shown that derivatives of this compound exhibit cytotoxicity against cancer cells, suggesting its utility in cancer therapy .
| Property | Activity |
|---|---|
| Anti-inflammatory | Potential therapeutic agent |
| Antimicrobial | Effective against certain pathogens |
| Cytotoxicity | Exhibits IC50 values lower than established drugs like doxorubicin |
Case Studies
-
Anticonvulsant Activity :
- A related compound demonstrated significant anticonvulsant properties in animal models. Structure-activity relationship (SAR) analysis revealed that modifications to the thiazole moiety could enhance efficacy against seizures.
- Cytotoxicity in Cancer Cells :
- Antimicrobial Activity :
Mechanism of Action
The mechanism of action of 4-Methyl-4-(1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers and Substituent Effects
1-(4-Methyl-1,3-thiazol-2-yl)piperidine (CAS 58350-38-2)
- Structural Difference : The thiazole ring is attached to the piperidine’s nitrogen (1-position) instead of the 4-position.
- Impact: This positional isomer (SMILES: CC1=CSC(=N1)N2CCCCC2) exhibits distinct electronic properties due to the altered conjugation between the thiazole and piperidine.
4-(1H-Imidazol-4-yl)-1-methylpiperidine (CAS 106243-44-1)
Heterocyclic Modifications
1-{5-Nitro-4-phenyl-1,3-thiazol-2-yl}piperidine (CAS 107699-01-4)
- Structural Difference : Incorporates a nitro group and phenyl substituent on the thiazole ring.
3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenylpiperidin-4-one
Enzyme Inhibition and Receptor Binding
- AChE Inhibition : Derivatives with 4-methylpiperidine and flexible linkers (e.g., two-carbon methylene bridges) show enhanced acetylcholinesterase (AChE) inhibition compared to rigid ether-linked analogs. For example, compound 21 (IC₅₀ = 36 nM) outperforms ether-linked analogs (IC₅₀ > 441 nM) due to improved conformational adaptability .
- 5-HT4R Affinity : Substitution at the 4-position of the piperidine (e.g., methoxy groups) increases 5-HT4 receptor binding (Ki < 5 nM) but reduces AChE inhibition, highlighting a trade-off between target selectivity and multi-pharmacology .
Antimosquito Activity
- Larvicidal Activity : 4-Methylpiperidine derivatives with 6-chloro-substituted benzothiazoles (e.g., compound 6 , LC₅₀ = 0.053 μg/μL) exhibit superior activity compared to 6-methoxy or unsubstituted analogs. The chloro group enhances hydrophobic interactions with AeSCP2’s active site, while the 4-methyl group on piperidine optimizes steric fit .
Data Tables
Table 1: Structural and Activity Comparison of Selected Piperidine Derivatives
Biological Activity
4-Methyl-4-(1,3-thiazol-2-yl)piperidine is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The chemical structure of this compound features a piperidine ring substituted with a thiazole moiety, which is known to enhance biological activity. The specific arrangement of functional groups contributes to its unique pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported in the range of 1.95–15.62 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Micrococcus luteus | 1.95–3.91 |
| Bacillus spp. | 3.91–15.62 |
| Streptococcus spp. | 7.81–15.62 |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties . It may act by inhibiting specific enzymes involved in inflammatory pathways, thus reducing the production of pro-inflammatory cytokines.
Anticonvulsant Activity
In studies focusing on anticonvulsant activity, compounds similar to this compound have demonstrated protective effects in seizure models, suggesting potential utility in treating epilepsy .
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.
- Receptor Modulation : It may also modulate receptor activity, influencing neurotransmitter release and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of thiazole, including this compound, exhibited potent antibacterial activity against resistant strains of bacteria .
- Anticonvulsant Research : In a recent investigation involving various thiazole derivatives, it was found that certain analogues displayed significant anticonvulsant properties with median effective doses lower than standard medications .
- Inflammation Model : A study highlighted the anti-inflammatory potential through inhibition of cyclooxygenase enzymes (COX), suggesting therapeutic implications for inflammatory diseases.
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-4-(1,3-thiazol-2-yl)piperidine, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step reactions, such as coupling thiazole derivatives with substituted piperidines. Key steps include:
- Solvent Selection : Use dichloromethane or THF for improved solubility of intermediates .
- Catalysis : Optimize base catalysts (e.g., NaOH or K₂CO₃) to enhance nucleophilic substitution efficiency .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) ensures >95% purity. Monitor reaction progress via TLC or HPLC .
Q. How can structural confirmation of this compound be achieved?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., thiazole C2 linkage to piperidine C4) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 209.08) .
- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for pharmacological studies .
Q. What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors (especially during solvent removal) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to model electronic properties and predict reactivity at the piperidine-thiazole junction .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic profiles to eliminate candidates with poor bioavailability .
Q. How should researchers address contradictory data in pharmacological studies of this compound?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across multiple cell lines to identify cell-type-specific effects .
- Metabolite Profiling : Use LC-MS to detect active metabolites that may explain discrepancies in vivo vs. in vitro activity .
- Collaborative Validation : Replicate studies in independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
Q. What strategies are effective for optimizing reaction conditions to minimize byproducts?
Methodological Answer:
- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Q. How can researchers validate the mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockouts : Generate cell lines lacking putative targets (e.g., specific GPCRs) to confirm target engagement .
- Thermal Shift Assays : Monitor protein stabilization upon compound binding to infer direct interactions .
- Transcriptomics/Proteomics : Use RNA-seq or SILAC-MS to identify downstream pathways affected by the compound .
Q. What advanced techniques resolve challenges in crystallizing this compound derivatives?
Methodological Answer:
- Co-Crystallization : Add co-formers (e.g., succinic acid) to improve lattice stability .
- High-Throughput Screening : Use robotic platforms to test 100+ solvent combinations for nucleation .
- Cryo-Cooling : Flash-freeze crystals in liquid N to reduce radiation damage during X-ray exposure .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
